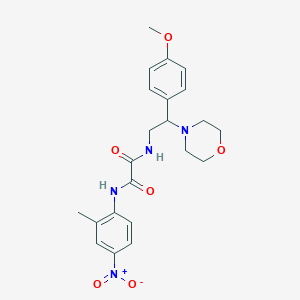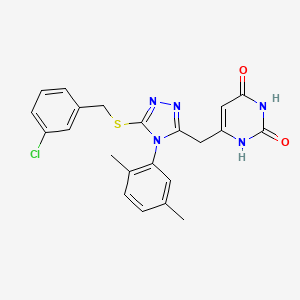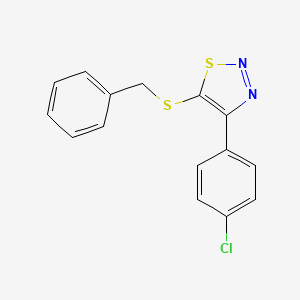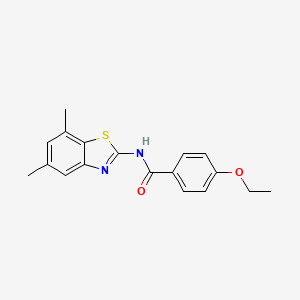![molecular formula C17H15ClFNO3 B2755167 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate CAS No. 757208-57-4](/img/structure/B2755167.png)
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is a chemical with the CAS Number: 864244-64-4 . It has a molecular weight of 197.17 and is stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is 1S/C9H8FNO3/c10-7-3-1-6 (2-4-7)5-11-8 (12)9 (13)14/h1-4H,5H2, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{[(4-fluorophenyl)methyl]carbamoyl}formic acid” has a melting point of 118-121 degrees Celsius . It is a powder and is stored at room temperature .Applications De Recherche Scientifique
Spectroscopic Investigations and Computational Study
A compound structurally related to "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate," 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, has been explored using Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra. This study, involving quantum chemistry codes and potential energy distribution calculations, reveals insights into the vibrational wavenumbers and normal modes of the molecule. The compound's first hyperpolarizability suggests potential applications in nonlinear optics, and its structural parameters align with similar compounds (Panicker et al., 2010).
Synthesis and Antipathogenic Activity
Another related research involves acylthioureas, which bear structural resemblance to "this compound." These compounds demonstrate significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The study highlights the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Fluorescent pH Sensor Development
A study on a heteroatom-containing organic fluorophore exhibits properties that could be relevant to the application of "this compound" in sensor technology. This fluorophore demonstrates aggregation-induced emission and intramolecular charge transfer effects, enabling it to function as a fluorescent pH sensor in various states and as a chemosensor for acidic and basic organic vapors (Yang et al., 2013).
Crystal Structure and Spectroscopic Features
In a related study, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was synthesized and characterized, with its crystal structure determined using single-crystal data. This research provides insights into the molecular interactions and conformations, which could be extrapolated to "this compound" (Yaman et al., 2019).
Potential in Organic Solar Cells
Research on the improvement of conductivity in poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoic acids, including 4-fluorobenzoic acid, is indicative of potential applications in enhancing the efficiency of organic solar cells. This could suggest similar applications for "this compound" in photovoltaic technologies (Tan et al., 2016).
Safety and Hazards
The safety information for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-14-5-1-12(2-6-14)9-17(22)23-11-16(21)20-10-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLIUYMWPDDIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC(=O)NCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)

![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)



![2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2755092.png)
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)

![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2755105.png)

